molecular formula C7H12F3NO B2397166 3-Amino-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 1251923-56-4

3-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No. B2397166
CAS RN: 1251923-56-4
M. Wt: 183.174
InChI Key: IJUVZQHBPFIBHU-UHFFFAOYSA-N
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Description

“3-Amino-1-(trifluoromethyl)cyclohexan-1-ol” is a chemical compound with the molecular formula C7H12F3NO . It has a molecular weight of 183.17 . The compound is also known by other names such as “3-Amino-1-trifluoromethyl-cyclohexanol” and "Cyclohexanol, 3-amino-1-(trifluoromethyl)-" .


Synthesis Analysis

The synthesis of this compound or its isomers has been reported in the literature . The stereochemistry of these compounds was unequivocally assigned through a combination of NMR spectroscopy and single crystal X-ray analysis . The cis-isomer of 3-N,N-dibenzylamino-1-trifluoromethylcyclohexanol and its derivatives display an unusual conformational behavior in both solution-phase and the solid-state, where the amino group usually adopts an axial conformation .


Molecular Structure Analysis

The InChI code for “3-Amino-1-(trifluoromethyl)cyclohexan-1-ol” is 1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “3-Amino-1-(trifluoromethyl)cyclohexan-1-ol” is a solid at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Molecular Recognition Using Derivatives

Optically pure derivatives of cyclohexan-1-ol, like 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been utilized as chiral solvating agents for molecular recognition. These compounds effectively distinguish isomers of various acids, including α-substituted carboxylic acids, phosphoric acids, and amino acids. The discrimination is detectable by NMR or fluorescence spectroscopy, indicating the potential for practical applications in molecular analysis and quantification (Khanvilkar & Bedekar, 2018).

Synthesis of Trifluoromethyl Building Blocks

The synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one from related salts demonstrates their role as highly functionalized reactive intermediates. These compounds are crucial for synthesizing organic and heterocyclic compounds containing a trifluoromethyl group (Fadeyi & Okoro, 2008).

Polyimide Synthesis

In the realm of polymer chemistry, aromatic diamines with cyclohexane groups substituted with trifluoromethyl groups have been developed for synthesizing fluorinated polyimides. These polyimides exhibit excellent solubility in various solvents, good mechanical properties, and remarkable thermal stability, making them valuable in advanced material applications (Yang, Su, & Hsiao, 2004).

Applications in Catalysis

Derivatives of cyclohexan-1-ol have been employed in catalysis, particularly in enantioselective synthesis processes. For example, in the asymmetric synthesis of dihydroconduramines, specific cyclohexane derivatives have been used for ammonium-directed epoxidation, showcasing their role in synthesizing enantiopure compounds (Da Silva Pinto et al., 2017).

Safety and Hazards

The compound “3-Amino-1-(trifluoromethyl)cyclohexan-1-ol” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUVZQHBPFIBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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